Kelin Tao,
Haixia Tian,
Jing Fan,
Dongxiao Li,
Chaoyang Liu,
Mallavarapu Megharaj,
Huayong Li,
Min Hu,
Hanzhong Jia,
Wenxiang He
PMID: 33548707
DOI:
10.1016/j.scitotenv.2020.144835
Abstract
Fluorescein diacetate hydrolase (FDA-H) is an accurate biochemical method measuring the total microbial activity in soil, which indicates soil quality under ambient environmental changes such as pesticide parathion (PTH). However, the influence of PTH on the kinetics of FDA-H is still unknown. In this study, fifteen farmland soils were exposed to acute PTH pollution to investigate how the kinetic characteristics of FDA-H change with PTH concentration. Results showed that PTH strongly inhibited the FDA-H activities. The values of maximum reaction velocity (V
) ranged from 0.29 to 2.18 × 10
mM g
soil h
and declined by 42.30%-71.01% under PTH stress. The Michaelis constant (K
) values ranged between 2.90 and 14.17 × 10
mM and exhibited three forms including unchanged, increased (38.16-242.65%) and decreased (13.41-39.23%) when exposed to PTH. Based on the changes in two kinetic parameters, the inhibition of PTH on FDA-H was classified as three types, i.e., noncompetitive, linear mixed and uncompetitive inhibition. The competitive inhibition constant (K
) and noncompetitive constant (K
) ranged from 0.064 to 0.447 mM and 0.209 to 0.723 mM, respectively, which were larger than the K
in values. The catalytic efficiency (V
/K
) of FDA-H is a sensitive integrated parameter to evaluate the PTH toxicity due to the higher inhibition ratio than the V
. The PTH toxicity to FDA-H decreased with increase of soil organic matter and total nitrogen contents. This implied that the PTH toxicity could be alleviated by an increasing content of soil organic matter due to its buffering capacity to PTH. Besides, soils with a higher content of total nitrogen could provide stable environment for FDA-H to maintain its functionality under PTH pollution. Thus, the results of this study have great implications to the risk assessment of parathion in soils.
Ali Salari,
Kambiz Roshanaei,
Bahram Rasoulian,
Javad Khalili Fard
PMID: 33518056
DOI:
10.1016/j.pestbp.2020.104747
Abstract
Most of approximately 1.8 billion people involved in agriculture protect their food products using pesticides especially insecticides which may remain in foods as pesticide residues. Among insecticides organophosphates such as malathion have been widely used around the world and others such as parathion has been restricted because of their toxicity. Carvacrol (CAR) is the main component of Satureja khuzestanica. Since chemical composition of foods can alter toxicity of pesticides, in this work, the effect of coadministration of CAR and organophosphates on renal function has been studied and compared with the effect of coadministration of carvacrol loaded beta cyclodextrin-alginate-chitosan (BAC) based nanoflowers. Serum levels of urea and creatinine and histological examination were analyzed after 10 days of administration of chemicals. Malathion and parathion significantly increased urea and creatinine and induced renal inflammation. However, coadministration of CAR or BAC-CAR modified urea and creatinine and improved renal inflammation. BAC-CAR modified serum levels of urea more efficient than CAR (P < 0.05). It is concluded that BAC could be considered as a carrier for drugs used to treat renal disorders. Carvacrol can be used in the formulation of organophosphate pesticides, which may control pests more efficiently than conventional organophosphate pesticides.
Ge Chen,
Guangyang Liu,
Huiyan Jia,
Xueyan Cui,
Yuanshang Wang,
Dongyang Li,
Weijia Zheng,
Yongxin She,
Donghui Xu,
Xiaodong Huang,
A M Abd El-Aty,
Jianchun Sun,
Haijin Liu,
Yuting Zou,
Jing Wang,
Maojun Jin,
Bruce D Hammock
PMID: 34082296
DOI:
10.1016/j.foodchem.2021.130118
Abstract
Organophosphate pesticides (OPs) are often used as insecticides and acaricides in agriculture, thus improving yields. OP residues may pose a serious threat, duetoinhibitionof the enzymeacetylcholinesterase(AChE). Therefore, a competitive bio-barcode immunoassay was designed for simultaneous quantification of organophosphate pesticide residues using AuNP signal amplification technology and Au@Pt catalysis. The AuNP probes were labelled with antibodies and corresponding bio-barcodes (ssDNAs), MNP probes coated with ovalbumin pesticide haptens and Au@Pt probes functionalized with the complementary ssDNAs were then prepared. Subsequently, pesticides competed with MNP probes to bind the AuNP probes. The recoveries of the developed assay were ranged from 71.26 to 117.47% with RSDs from 2.52 to 14.52%. The LODs were 9.88, 3.91, and 1.47 ng·kg
, for parathion, triazophos, and chlorpyrifos, respectively. The assay was closely correlated with the data obtained from LC-MS/MS. Therefore, the developed method has the potential to be used as an alternative approach for detection of multiple pesticides.
Chan Zhang,
Zejun Jiang,
Maojun Jin,
Pengfei Du,
Ge Chen,
Xueyan Cui,
Yudan Zhang,
Guoxin Qin,
Feiyan Yan,
A M Abd El-Aty,
Ahmet Hacimüftüoğlu,
Jing Wang
PMID: 32438234
DOI:
10.1016/j.foodchem.2020.126813
Abstract
Herein, we developed a multi-analyte fluorescence immunoassay for detection of three organophosphate pesticides (triazophos, parathion, and chlorpyrifos) in various agro-products (rice, wheat, cucumber, cabbage, and apple) using fluorescently labeled oligonucleotide and gold nanoparticle (AuNP) signal amplification technology. The AuNP probes for the three analytes were constructed by simultaneously modifying the corresponding antibodies and fluorescently labeled oligonucleotides on the probe surface. Three fluorophores (6-FAM, Cy3, and Texas red) with high fluorescence intensity and little overlap of excitation/emission wavelengths were selected. The method showed satisfactory linearity for triazophos, parathion, and chlorpyrifos in the ranges of 0.01-20, 0.05-50, and 0.5-1000 μg/L, respectively. For the 3 analytes, the limits of detection (LODs) were 0.007, 0.009, and 0.087 μg/L, respectively. The average recoveries were 77.7-113.6%, with relative standard deviations (RSDs) of 7.1-17.1% in various food matrices. The proposed method offers great potential in food safety surveillance, and could be used as well as a reference for multi-residue analysis of other small-molecule contaminants.
Duo Miao,
Song Zhao,
Kecheng Zhu,
Peng Zhang,
Tiecheng Wang,
Hanzhong Jia,
Hongwen Sun
PMID: 32283425
DOI:
10.1016/j.chemosphere.2020.126679
Abstract
Advanced persulfate oxidation technology is widely used in organic pollution control of super fund sites. In recent years, microwave radiation has been proven a promising method for persulfate activation. However, most of the prior works were focused on the treatment of polluted water, but there are few reports aiming at contaminated sites, especially the knowledge of using microwave activated persulfate technology to repair pesticide-contaminated sites. In this study, an effective activation/oxidation method for the remediation of pesticide-contaminated soil, i.e., microwave/persulfate, was developed to treat soil containing ethyl-parathion. The concentration of persulfate, reaction temperature, and time were optimised. The results showed that up to 77.32% of ethyl-parathion was removed with the addition of 0.1 mmol·persulfate·g
soil under the microwave temperature of 60 °C. In comparison, 19.43% of ethyl-parathion was removed at the same reaction temperature under the condition of water bath activated persulfate. Electron paramagnetic resonance (EPR) spectroscopy combined with spin-trapping technology was used to detect reactive oxidation species, and OH and SO
were observed in the microwave/persulfate system. Quenching experiments suggested that ethyl-parathion was degraded by the generated OH and SO
. Paraoxon, phenylphosphoric acid, 4-nitrophenol, dimethyl ester phosphate, and some alkanes were the dominant oxidative products identified by gas chromatography-mass spectrometry (GC-MS) analysis. A possible pathway for ethyl-parathion degradation was proposed in this study. The results obtained serve as the guidance to the development of remediation technologies involving persulfate and microwave for soil contaminated by organic contaminants such as pesticides.
Deepika Sharma,
Nishima Wangoo,
Rohit K Sharma
PMID: 33076046
DOI:
10.1016/j.talanta.2020.121267
Abstract
This work demonstrates a simple, cost effective and ultrasensitive detection of ethyl parathion, an organophosphorus (OPs) pesticide, using enzyme based fluorometric sensing strategy by employing bimetallic BSA@AuAg nanoclusters (NC). The sensing assay is based on the "quenched off" state of bimetallic NC with the addition of Cu
ions that can be "switched on" due to generation of thiocholine (TCh), a catalytic product of enzymatic reaction of acetylthiocholine (ATCh) using acetylcholinesterase (AChE) enzyme. The generated TCh preferably seize Cu
ions from BSA@AuAg NC-Cu
ensemble and recovered the fluorescence of BSA@AuAg NC. The presence of ethyl parathion can be monitored optically due to its inhibitory action towards AChE enzyme leading to suppression of thiocholine (TCh) formation and subsequently decreases TCh-Cu
interaction that ultimately retrieved quenched off state of bimetallic NC. The synthesized biosensor is appropriate for the ultrasensitive sensing of ethyl parathion in pM range, exhibiting 2.40 pM as lowest limit of detection (LOD) which is the least known so far. Further, the real sample analysis adds on for the appropriateness of the synthesized nanoprobe by depicting excellent reproducibility and robustness. The designed assay proved its specificity towards pesticides in general and ethyl parathion in particular when employed with other commonly used non-OPs pesticides.
Messele Fentabil,
Mulu Gebremedhin,
John Barry,
John Mikler,
Laura Cochrane
PMID: 32044340
DOI:
10.1016/j.cbi.2020.108980
Abstract
In this study, we assessed the efficacy of the Reactive Skin Decontamination Lotion (RSDL®) Kit against parathion and aldicarb pesticide dermal exposure in a guinea pig model. The pesticides inhibit acetylcholinesterase (AChE) leading to signs and symptoms of hyperactivity of organs due to accumulation of acetylcholine. The RSDL Kit has been shown to physically remove and chemically degrade chemical warfare agents. Degradation occurs from a nucleophilic substitution reaction between an active ingredient in the RSDL lotion, potassium 2,3-butanedione monoximate (KBDO), with susceptible sites in these compounds. In the present study, guinea pigs dermally exposed to parathion and aldicarb were decontaminated with RSDL to mitigate the toxic effects of the pesticides. It is observed that animals exposed to 749 mg/kg of parathion (n = 3) died within 24 h without RSDL decontamination; however, RSDL-treated animals (n = 3) showed only mild signs of neurotoxicity. The RSDL-treated animals had an AChE inhibition of 0-58% while the untreated animals had up to 86% inhibition. Similarly, RSDL has been demostrated to prevent aldicarb neurotoxicity effects. The percent inhibition of AChE activity during the 24 h post challenge of 9 mg aldicarb/kg of animal weight ranged from 25% to 61% with severe signs of intoxication while only up to 5% with mild or no signs of intoxication in the case of RSDL-decontaminated animals. Generally, it has been shown that the toxic effects of the organophosphate and carbamate pesticides can be prevented via decontamination using the RSDL Kit.
Ge Chen,
Maojun Jin,
Jun Ma,
Mengmeng Yan,
Xueyan Cui,
Yuanshang Wang,
Xiuyuan Zhang,
Hui Li,
Weijia Zheng,
Yudan Zhang,
A M Abd El-Aty,
Ahmet Hacımüftüoğlu,
Jing Wang
PMID: 31804828
DOI:
10.1021/acs.jafc.9b06125
Abstract
A competitive sensitive bio-barcode immunoassay based on bimetallic nanozyme (Au@Pt: gold@platinum) catalysis has been designed for the detection of the pesticide parathion. Gold nanoparticles (AuNPs) were modified with single-stranded thiol oligonucleotides (ssDNAs) and monoclonal antibodies (mAbs) to form AuNP probes; magnetic nanoparticles (MNPs) were coated with ovalbumin (OVA)-parathion haptens as MNP probes, and bimetallic nanozyme (Au@Pt) nanoparticles functionalized with the complementary thiolated ssDNA were used as Au@Pt probes. The Au@Pt probes reacted with the AuNP probes through complementary base pairing. Further, parathion competed with MNP probes to bind the mAbs on the AuNP probes. Finally, the complex system was separated by a magnetic field. The released Au@Pt probes catalyzed a chromogenic system consisting of teramethylbenzidine (TMB). The bimetallic nanozyme-based bio-barcode immunoassay was performed on rice, pear, apple, and cabbage samples to verify the feasibility of the method. The immunoassay exhibited a linear response from 0.01 to 40 μg·kg
, and the limit of detection (LOD) was 2.13 × 10
μg·kg
. The recoveries and relative standard deviations (RSDs) ranged from 73.12 to 116.29% and 5.59 to 10.87%, respectively. The method was found to correlate well with data obtained by liquid chromatography-tandem mass spectrometry (LC-MS/MS). In conclusion, this method exhibits potential as a sensitive alternative method for the detection of a variety of pesticides, ensuring the safety of fruits and vegetables in agriculture.
Mohammad Aghaei,
Sharareh Sajjadi,
Amir Homayoun Keihan
PMID: 31965505
DOI:
10.1007/s11356-020-07680-0
Abstract
Semiconductor photocatalysis is an effective method used to degrade organophosphorus compounds. Here, the potential of a commonly mixed oxide semiconductor, ZnO/CuO, has been examined to degrade methyl parathion. Sono-coprecipitation method was used to provide ZnO/CuO nanocomposites, and it was applied to photocatalytic and sono-photocatalytic degradation of methyl parathion under solar light irradiation. Powder x-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), the Brunauer-Emmett-Teller (BET) surface area, field emission scanning electron microscopy (FE-SEM), and transmission electron microscopy (TEM) were used to characterize the synthesized samples. The optimal experimental conditions such as ZnO/CuO photocatalyst 90:10 M ratios, the initial concentration of 20 mg/L parathion, 1 g/L photocatalyst loading, no compressed air sparging, pH of 8, and ultrasonic power (60 W and 80 kHz) were used to degrade the parathion effectively. The parathion was fully (100% removal) degraded after 60 min sono-photoirradiation in the optimal experimental conditions. A real water sample was used to examine the ability of the ZnO/CuO photocatalyst 90:10 to remove the parathion in the water-soluble ions. Graphical abstract.
Ruojie Zhang,
Zipei Zhang,
Ruyi Li,
Yunbing Tan,
Shanshan Lv,
David Julian McClements
PMID: 32213953
DOI:
10.3390/molecules25061466
Abstract
There is interest in incorporating nanoemulsions into certain foods and beverages, including dips, dressings, drinks, spreads, and sauces, due to their potentially beneficial attributes. In particular, excipient nanoemulsions can enhance the bioavailability of nutraceuticals in fruit- and vegetable-containing products consumed with them. There is, however, potential for them to also raise the bioavailability of undesirable substances found in these products, such as pesticides. In this research, we studied the impact of excipient nanoemulsions on the bioaccessibility of pesticide-treated tomatoes. We hypothesized that the propensity for nanoemulsions to raise pesticide bioaccessibility would depend on the polarity of the pesticide molecules. Bendiocarb, parathion, and chlorpyrifos were therefore selected because they have Log P values of 1.7, 3.8, and 5.3, respectively. Nanoemulsions with different oil contents (0%, 4%, and 8%) were fabricated to study their impact on pesticide uptake. In the absence of oil, the bioaccessibility increased with increasing pesticide polarity (decreasing Log P): bendiocarb (92.9%) > parathion (16.4%) > chlorpyrifos (2.8%). Bendiocarb bioaccessibility did not depend on the oil content of the nanoemulsions, which was attributed to its relatively high water-solubility. Conversely, the bioaccessibility of the more hydrophobic pesticides (parathion and chlorpyrifos) increased with increasing oil content. For instance, for chlorpyrifos, the bioaccessibility was 2.8%, 47.0%, and 70.7% at 0%, 4%, and 8% oil content, respectively. Our findings have repercussions for the utilization of nanoemulsions as excipient foods in products that may have high levels of undesirable non-polar substances, such as pesticides.